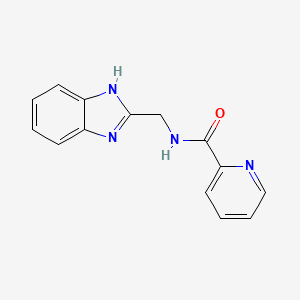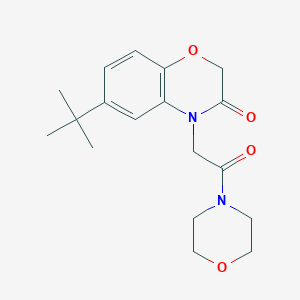
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide, also known as BMPC or BMPCAI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the growth of various bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus.
Mécanisme D'action
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide exerts its effects through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurodegenerative diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. In infectious diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis and energy metabolism.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of cell proliferation. In neurodegenerative diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to improve cognitive function and reduce oxidative stress. In infectious diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit bacterial growth and reduce bacterial load.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, its limitations include its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide research, including the development of more potent and selective derivatives, the investigation of its effects on other signaling pathways, and the exploration of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Additionally, the development of N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide-based therapeutics for cancer, neurodegenerative diseases, and infectious diseases is an area of active research.
In conclusion, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide (N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide) is a chemical compound with potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Its mechanism of action involves inhibition of DNA synthesis, induction of apoptosis, and modulation of various signaling pathways. N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity, but also has limitations such as limited solubility in water and potential for off-target effects. There are several future directions for N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide research, including the development of more potent and selective derivatives, investigation of its effects on other signaling pathways, and exploration of its potential applications in other fields.
Méthodes De Synthèse
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2-chloronicotinic acid with sodium azide to form 2-azido-3-pyridinecarboxylic acid. This intermediate is then reacted with 2-aminobenzimidazole to form N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide.
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14(12-7-3-4-8-15-12)16-9-13-17-10-5-1-2-6-11(10)18-13/h1-8H,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTERKVAWFPJJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6139217.png)
![1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6139219.png)

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B6139233.png)
![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139248.png)
![2-(1-cyclohexyl-4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139262.png)
![7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6139269.png)
![2-ethoxyethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B6139277.png)
![4-(2-chloro-6-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139280.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)-2-(4-pyridinyl)ethanamine](/img/structure/B6139288.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139291.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139293.png)
![2-(1-benzofuran-2-ylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6139301.png)
![ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6139320.png)